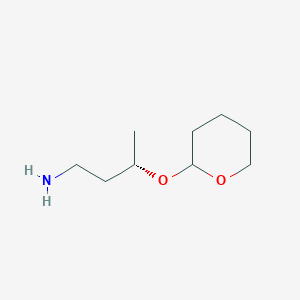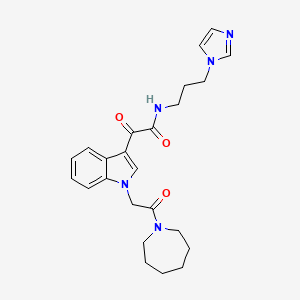
(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate, commonly known as Boc-OHPIP, is an organic compound that has been used in a variety of laboratory experiments and scientific research applications. Boc-OHPIP is a chiral compound that consists of two stereoisomers, (2S,4R)- and (2R,4S)-, which have different properties and reactivities. The compound has been used in a variety of applications, such as organic synthesis, drug synthesis, and biochemistry.
Applications De Recherche Scientifique
Boc-OHPIP has been used in a variety of scientific research applications, such as organic synthesis, drug synthesis, and biochemistry. In organic synthesis, Boc-OHPIP has been used as a protecting group for the synthesis of peptides, peptidomimetics, and other organic compounds. In drug synthesis, Boc-OHPIP has been used as a chiral auxiliary for the synthesis of chiral drugs. In biochemistry, Boc-OHPIP has been used in the synthesis of peptidomimetics, which are small molecules that mimic the structure and function of peptides.
Mécanisme D'action
The mechanism of action of Boc-OHPIP is not fully understood. However, it is believed that the compound acts as a chiral auxiliary, which helps to control the stereochemistry of the reaction. The compound is also believed to act as a protecting group, which helps to protect the reactive groups in the reaction from unwanted side reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-OHPIP have not been extensively studied. However, it is believed that the compound has no significant effect on humans or other organisms. The compound is not known to cause any adverse side effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Boc-OHPIP in laboratory experiments is that it is a chiral compound, which allows for the control of the stereochemistry of the reaction. The compound is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using Boc-OHPIP in laboratory experiments is that it is not very stable and can be easily hydrolyzed in the presence of water.
Orientations Futures
There are several potential future directions for the use of Boc-OHPIP in scientific research. One potential direction is to use the compound in the synthesis of peptides and peptidomimetics. The compound could also be used in the synthesis of chiral drugs. Additionally, the compound could be used in the synthesis of other organic compounds, such as carbohydrates and lipids. Finally, the compound could be studied further to better understand its biochemical and physiological effects.
Méthodes De Synthèse
Boc-OHPIP is typically synthesized through the reaction of ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate with a strong base, such as sodium bicarbonate or potassium hydroxide. The reaction is typically carried out in aqueous solution at room temperature. The reaction is typically very fast, with the final product being isolated within minutes. The reaction can also be carried out in organic solvents, such as methanol or ethanol. The reaction of Boc-OHPIP with a strong base results in the formation of the two stereoisomers, ((2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate)- and (2R,4S)-, which have different properties and reactivities.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUGBQXPZDHWHV-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)




![N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide](/img/structure/B2619146.png)



![4-[6-(Methoxymethyl)-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2619154.png)

![Tert-butyl N-[[3-[(2-chloroacetyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2619158.png)
![(1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine](/img/structure/B2619160.png)
![(3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2619162.png)